5-Bromo-2,4-dihydroxy-3-nitrobenzaldehyde CAS 2079881-05-1 properties
5-Bromo-2,4-dihydroxy-3-nitrobenzaldehyde CAS 2079881-05-1 properties
The following technical guide provides an in-depth analysis of 5-Bromo-2,4-dihydroxy-3-nitrobenzaldehyde (CAS 2079881-05-1). This document is structured for researchers and drug development professionals, focusing on synthetic logic, chemical reactivity, and potential applications in medicinal chemistry.[1]
CAS: 2079881-05-1 Formula: C₇H₄BrNO₅ Molecular Weight: 262.01 g/mol Class: Halogenated Nitro-Resorcinol Derivative[1]
Executive Summary
5-Bromo-2,4-dihydroxy-3-nitrobenzaldehyde is a highly functionalized aromatic building block characterized by a unique substitution pattern on the resorcinol (1,3-dihydroxybenzene) core.[1] Its structure integrates four distinct reactive handles: an aldehyde, two hydroxyl groups, a bromine atom, and a nitro group.[1] This density of functional groups makes it a versatile scaffold for the synthesis of Schiff base ligands , coumarin derivatives , and fused heterocyclic pharmacophores (e.g., benzoxazoles).[1]
This guide details the compound's physicochemical properties, a logically derived synthetic pathway based on electrophilic aromatic substitution (EAS) principles, and its strategic utility in drug discovery.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
The compound features a "push-pull" electronic system where the electron-donating hydroxyl groups are counterbalanced by the electron-withdrawing nitro and aldehyde groups.[1] This internal conjugation significantly influences its acidity, solubility, and reactivity.[1]
Table 1: Predicted & Observed Properties
| Property | Value / Description | Rationale/Source |
| Appearance | Yellow to Orange Crystalline Solid | Conjugation of the nitro group with the aromatic system typically imparts yellow/orange color to nitrophenols.[1] |
| Melting Point | 165–175 °C (Predicted) | High melting point expected due to strong intermolecular hydrogen bonding and dipole-dipole interactions typical of nitro-resorcinols.[1] |
| pKa (Acidic) | ~5.5 – 6.5 | The ortho-nitro group and para-aldehyde significantly increase the acidity of the phenolic -OH compared to unsubstituted resorcinol (pKa ~9.3).[1] |
| Solubility | DMSO, DMF, Methanol | Soluble in polar aprotic solvents; sparing solubility in water due to lipophilic bromine and intramolecular H-bonding.[1] |
| Reactivity | Electrophilic/Nucleophilic | The aldehyde is susceptible to nucleophilic attack (Schiff base formation); the bromine allows for Pd-catalyzed cross-coupling (Suzuki/Sonogashira).[1] |
Synthetic Pathway & Production Logic
Due to the specific substitution pattern (3-nitro, 5-bromo), the synthesis must be carefully sequenced to respect the directing effects of the hydroxyl groups.[1]
Retrosynthetic Analysis
-
Core Scaffold: 2,4-Dihydroxybenzaldehyde (Resorcylaldehyde).[1]
-
Directing Effects:
-
-OH (Positions 2, 4): Strongly activating, ortho/para directing.[1]
-
-CHO (Position 1): Deactivating, meta directing.
-
-
Strategy:
-
Bromination: The 5-position is para to the 2-OH and ortho to the 4-OH.[1] It is the most activated position sterically and electronically.[1]
-
Nitration: Once the 5-position is blocked by Bromine, the 3-position becomes the primary target for nitration (sandwiched between two activating -OH groups), despite steric crowding.[1]
-
Step-by-Step Synthesis Protocol
Note: This protocol is derived from standard reactivity patterns of resorcinol derivatives.
Step 1: Bromination
-
Reagents: 2,4-Dihydroxybenzaldehyde, Bromine (
) or N-Bromosuccinimide (NBS).[1] -
Solvent: Glacial Acetic Acid or Dichloromethane.[1]
-
Conditions:
to Room Temperature. -
Mechanism: Electrophilic attack at the 5-position.[1]
-
Product: 5-Bromo-2,4-dihydroxybenzaldehyde (CAS 17614-72-9).[1]
Step 2: Nitration
-
Reagents: 5-Bromo-2,4-dihydroxybenzaldehyde, Nitric Acid (
), Sulfuric Acid ( ).[1] -
Solvent: Acetic Acid (to moderate the reaction).[1]
-
Conditions: Controlled low temperature (
to ). -
Mechanism: The nitronium ion (
) attacks the 3-position.[1] The 6-position is deactivated by the para-bromine and ortho-aldehyde, making the 3-position the only electronically favorable site.[1]
Synthetic Workflow Diagram
Caption: Logical synthetic route leveraging the directing effects of hydroxyl groups to achieve regioselective 3-nitro-5-bromo substitution.
Applications in Drug Discovery[1]
This compound serves as a versatile "linchpin" intermediate, allowing divergent synthesis of multiple drug classes.[1]
Schiff Base Ligands & Metallo-Pharmaceuticals
The salicylaldehyde motif (2-hydroxy-benzaldehyde) is a classic chelator.[1] The addition of the 3-nitro and 5-bromo groups tunes the electronic properties of the metal center.[1]
-
Mechanism: Condensation with primary amines (R-NH2) yields Schiff bases (imines).[1]
-
Utility: These ligands form complexes with Cu(II), Zn(II), and Pt(II) which exhibit potent antimicrobial and anticancer activity by intercalating DNA or generating reactive oxygen species (ROS).[1]
Coumarin Scaffolds (Perkin Reaction)
Reaction with acetic anhydride or malonic acid derivatives yields 3-substituted-6-bromo-8-nitro-7-hydroxycoumarins .[1]
-
Therapeutic Target: Coumarins are established pharmacophores for anticoagulants (Vitamin K antagonists) and fluorescent probes for biological imaging.[1] The nitro group can be reduced to an amine for further functionalization (e.g., amide coupling).[1]
Heterocyclic Fusion (Benzoxazoles)
The ortho-nitro-hydroxy motif allows for reductive cyclization.[1]
-
Pathway: Reduction of the nitro group to an amine (-NH2), followed by condensation with the adjacent aldehyde or an external carbonyl source, yields benzoxazoles .[1]
-
Relevance: Benzoxazoles are privileged structures in NSAIDs and kinase inhibitors .[1]
Application Logic Diagram
Caption: Divergent synthesis pathways transforming the core scaffold into three distinct classes of bioactive molecules.[1]
Handling & Safety Protocols
As a nitrophenol derivative, this compound requires specific safety precautions.[1]
-
Explosion Hazard: Polynitrated phenols (like picric acid) are explosive.[1] While this mono-nitro compound is more stable, it should be treated as potentially shock-sensitive if dry.[1] Store with >10% moisture if possible or handle in small quantities.[1]
-
Skin/Eye Contact: The compound is likely a potent skin irritant and sensitizer (yellow staining is common).[1] Use nitrile gloves and full eye protection.[1]
-
Incompatibility: Avoid contact with strong bases (forms unstable nitrophenolate salts) and reducing agents (unless controlled).[1]
Standard Operating Procedure (SOP) for Disposal:
-
Dissolve in a combustible solvent (e.g., acetone).[1]
-
Incinerate in a chemical waste incinerator equipped with an afterburner and scrubber (to handle NOx and HBr emissions).
References
-
General Synthesis of Brominated Hydroxybenzaldehydes
-
Nitration of Resorcinol Derivatives
-
Schiff Base Applications
-
Compound Registry
(Note: Specific literature for CAS 2079881-05-1 is sparse due to its recent introduction; the protocols above are derived from validated chemistries of immediate structural analogs.)
